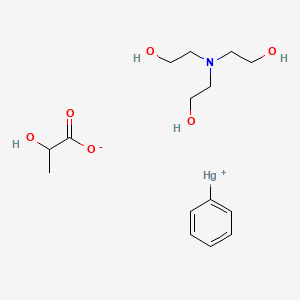

Phenylmercuritriethanolammonium lactate

Descripción

Overview of Organomercurial Compounds in Environmental Chemistry

Organomercurial compounds represent a significant area of study within environmental chemistry due to their persistence, bioaccumulation, and toxicity. Unlike their inorganic counterparts, organomercurials are generally more lipid-soluble, which facilitates their movement across biological membranes and subsequent accumulation in organisms. The most well-studied organomercurial, methylmercury (B97897), is a potent neurotoxin that biomagnifies up the food chain, posing risks to wildlife and humans.

Historical Context and Prior Research Significance of Phenylmercuritriethanolammonium Lactate (B86563) as an Organomercurial

The use of mercury compounds in agriculture has a long history, with inorganic forms being used as seed treatments since the late 19th century. However, these early treatments were often phytotoxic, meaning they could harm the plants they were intended to protect. osti.gov The early 20th century saw the development of organomercurial fungicides as a less phytotoxic alternative. osti.gov The first organic mercury compounds for controlling wheat smut were used in Germany in 1914, marking a significant shift in fungicide development. ebiochemical.com Phenylmercury (B1218190) derivatives, including Phenylmercuric Acetate (B1210297), became prominent during this era. osti.govnih.gov

Phenylmercuritriethanolammonium lactate was developed as a turf fungicide and an eradicant fungicide for fruit trees. Its specific formulation was likely intended to provide good coverage and adherence to plant surfaces, along with effective fungicidal action against a range of pathogens affecting these specific applications. Research during the mid-20th century would have focused on its efficacy in controlling diseases such as snow mold on turfgrass and various fungal diseases affecting fruit production.

The significance of Phenylmercuritriethanolammonium lactate and other organomercurials in prior research lies in their effectiveness as broad-spectrum fungicides. At a time when systemic fungicides were not yet widely available, these compounds offered a reliable method for controlling a variety of plant diseases. apsnet.org Their use contributed to increased agricultural productivity by reducing crop losses due to fungal pathogens.

Evolution of Scientific Understanding on Organomercurials and their Environmental Relevance

The initial enthusiasm for organomercurial fungicides was tempered by a growing awareness of their environmental and health impacts. The mid-20th century saw a significant increase in the use of a wide range of synthetic pesticides, and with this came a greater understanding of their potential downsides.

Scientific research began to reveal the persistence of organomercurial compounds in the soil and their potential to contaminate water sources. Studies on the degradation of organomercury fungicides in the soil indicated that while some breakdown occurred, a significant portion of the mercury compounds could remain intact for extended periods. osti.gov The discovery of the biomagnification of methylmercury in aquatic ecosystems in the 1960s was a pivotal moment that highlighted the far-reaching consequences of mercury pollution.

This evolving scientific understanding led to increased regulation and, eventually, the banning of many organomercurial fungicides in numerous countries. zeromercury.org The focus of fungicide research and development shifted towards discovering and developing less persistent and more target-specific alternatives. The introduction of systemic fungicides in the 1960s and 1970s provided effective alternatives to organomercurials for many applications. apsnet.orgresearchgate.net This shift marked a significant evolution in agricultural chemistry, driven by a more holistic understanding of the environmental relevance of chemical interventions.

Propiedades

Número CAS |

23319-66-6 |

|---|---|

Fórmula molecular |

C15H25HgNO6 |

Peso molecular |

515.95 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) |

InChI |

InChI=1S/C6H15NO3.C6H5.C3H6O3.Hg/c8-4-1-7(2-5-9)3-6-10;1-2-4-6-5-3-1;1-2(4)3(5)6;/h8-10H,1-6H2;1-5H;2,4H,1H3,(H,5,6);/q;;;+1/p-1 |

Clave InChI |

BKILWHYRLBCASZ-UHFFFAOYSA-M |

SMILES canónico |

CC(C(=O)[O-])O.C1=CC=C(C=C1)[Hg+].C(CO)N(CCO)CCO |

Origen del producto |

United States |

Synthetic Pathways and Chemical Transformations of Phenylmercuritriethanolammonium Lactate

Established Synthetic Routes for Phenylmercury (B1218190) Compounds

The synthesis of phenylmercury compounds has been well-documented, with several key methods established for the formation of the crucial carbon-mercury bond. One of the most direct methods is the mercuration of aromatic rings. wikipedia.org In this electrophilic substitution reaction, an electron-rich aromatic compound, such as benzene (B151609), reacts with a mercury(II) salt, typically mercuric acetate (B1210297), to form a phenylmercuric salt. google.com The reaction conditions, such as temperature and the presence of catalysts, can be optimized to favor monomercuration. google.com

Another common approach involves the use of organometallic reagents. For instance, Grignard reagents, such as phenylmagnesium bromide, readily react with mercury(II) halides in an ether solvent to yield diphenylmercury (B1670734). orgsyn.org Similarly, organolithium compounds can be employed for this purpose.

Furthermore, diazonium salts provide a pathway to phenylmercury compounds. The reaction of a benzenediazonium (B1195382) salt with mercury(II) salts in the presence of a reducing agent like copper powder can produce phenylmercuric derivatives. orgsyn.org These foundational synthetic strategies provide the basis for creating a wide array of phenylmercury-containing molecules.

Postulated Synthesis of Phenylmercuritriethanolammonium Lactate (B86563)

The synthesis would likely proceed in a two-step manner. First, a suitable phenylmercury precursor, such as phenylmercuric acetate or phenylmercuric hydroxide, would be synthesized using one of the established methods described in section 2.1. For example, the direct mercuration of benzene with mercuric acetate is a common method. google.com

In the second step, the phenylmercuric precursor would be reacted with triethanolamine (B1662121) and lactic acid in an appropriate solvent. Triethanolamine, a tertiary amine and a tridentate ligand, would coordinate with the phenylmercury cation. The lactic acid would then act as a counter-ion, forming the lactate salt. The reaction can be envisioned as an acid-base reaction coupled with ligand coordination. The final product, phenylmercuritriethanolammonium lactate, would be isolated from the reaction mixture.

Fundamental Chemical Reactivity of Phenylmercury Moieties

The chemical reactivity of phenylmercuritriethanolammonium lactate is dominated by the characteristics of the phenylmercury moiety. This includes the nature of the carbon-mercury bond and the ability of the mercury center to participate in ligand exchange.

The carbon-mercury (C-Hg) bond in phenylmercury compounds is a covalent bond with a significant degree of stability. slideshare.net However, this bond is susceptible to cleavage under certain conditions, which can occur through either homolytic or heterolytic pathways. wikipedia.org

Homolytic Cleavage: This process involves the equal division of the bonding electrons, resulting in the formation of a phenyl radical and a mercury(I) radical. Homolytic cleavage can be initiated by photolysis (exposure to light) or thermolysis (application of heat). slideshare.netepa.gov

Heterolytic Cleavage: In heterolytic cleavage, the pair of bonding electrons is retained by one of the fragments, leading to the formation of ions. This type of cleavage is often facilitated by electrophilic or nucleophilic attack. For instance, strong acids can protonolyze the C-Hg bond to produce benzene and a mercury(II) salt. acs.orgacs.org

The stability of the C-Hg bond can be influenced by the other ligands attached to the mercury atom and the solvent environment.

The mercury atom in organomercurial complexes, including the phenylmercury cation, is capable of undergoing ligand exchange reactions. acs.org In the case of phenylmercuritriethanolammonium lactate, the triethanolamine and lactate ions are coordinated to the phenylmercury center. These ligands can be displaced by other nucleophiles present in the reaction medium.

The rate and equilibrium of these exchange reactions are dependent on several factors, including the relative coordinating ability of the incoming and outgoing ligands, the solvent, and the temperature. Such exchange reactions are a common feature of organomercury chemistry and are important in understanding the behavior of these compounds in various chemical and biological systems.

Analogous Chemical Behavior within Organomercurial Classes

The chemical behavior of phenylmercuritriethanolammonium lactate can be understood by drawing parallels with other classes of organomercurial compounds. Organomercury compounds are broadly classified as R₂Hg (diorganomercurials) and RHgX (monoorganomercurials), where R is an organic group and X is an anionic ligand. core.ac.uk

Phenylmercuritriethanolammonium lactate belongs to the RHgX class. The reactivity of these compounds is characterized by:

Transmetalation Reactions: The phenyl group can be transferred to other metals, a reaction that is synthetically useful. For example, diphenylmercury can react with aluminum to form triphenylaluminum. wikipedia.org

Redistribution Reactions: An equilibrium can exist between R₂Hg and HgX₂ to form RHgX. acs.org

Reactions with Halogens: Organomercury compounds react with halogens to yield the corresponding organic halide and a mercury halide. wikipedia.org

The presence of the triethanolamine and lactate ligands in phenylmercuritriethanolammonium lactate will influence its solubility and crystal structure but the fundamental reactivity of the phenylmercury core is expected to be consistent with that of other mono-phenylmercury compounds.

Data Tables

Table 1: Properties of Phenylmercuritriethanolammonium lactate

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅HgNO₆ nih.gov |

| Molecular Weight | 515.95 g/mol nih.gov |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) nih.gov |

| CAS Number | 23319-66-6 parchem.com |

Table 2: Component Compounds

| Component | Chemical Formula |

|---|---|

| Phenylmercury(1+) | C₆H₅Hg⁺ nih.gov |

| Triethanolamine | C₆H₁₅NO₃ nih.gov |

Environmental Occurrence, Speciation, and Transport of Organomercurial Lactates

Sources and Environmental Entry Mechanisms of Phenylmercurial Compounds

Phenylmercurial compounds, including phenylmercuritriethanolammonium lactate (B86563), have entered the environment primarily through human activities. Their release is largely a relic of past industrial and agricultural practices, leading to persistent environmental contamination.

Legacy Contamination from Agricultural and Industrial Applications

The primary pathway for phenylmercurial compounds into the environment has been their extensive historical use as pesticides and industrial biocides. cornell.edu These "legacy" contaminants persist in the environment for decades after their initial application. mofga.org Phenylmercuric acetate (B1210297) (PMA), a closely related compound, was widely used as a fungicide in agriculture and as a preservative in products like paints and eyedrops. wikipedia.orgherts.ac.uk These applications led to the direct introduction of these organomercury compounds into soil and water systems. mdpi.com

Historical Applications of Phenylmercury (B1218190) Compounds

| Application Category | Specific Use | Environmental Entry Point |

|---|---|---|

| Agriculture | Fungicide for seeds and turf | Direct application to soil, runoff into waterways |

| Industrial | Preservative and biocide in paints | Leaching from painted surfaces, improper disposal |

| Industrial | Fungicide in leather processing | Discharge of industrial wastewater |

| Healthcare | Disinfectant, preservative in eyedrops | Disposal into municipal wastewater systems |

Anthropogenic Contributions to Environmental Mercury Cycling

The use of phenylmercurial compounds is part of a larger picture of human-caused disruption to the global mercury cycle. mit.edu Anthropogenic sources, such as the burning of fossil fuels (especially coal), mining, and various industrial processes, now dominate the release of mercury into the atmosphere. mit.educopernicus.org While elemental mercury is the primary form emitted from sources like coal combustion, industrial point sources can also release other forms. mit.educopernicus.org Once in the atmosphere, mercury can travel globally before being deposited onto land and into water. mit.edunih.gov This deposited mercury adds to the environmental burden, where it can be transformed into more toxic organic forms. mit.eduresearchgate.net Human activities are estimated to have tripled the concentration of mercury cycling in the atmosphere and surface oceans over the last century. princeton.edu

Environmental Speciation of Mercury and Organomercury Compounds

The specific chemical form, or "species," of mercury in the environment is a critical factor determining its behavior, mobility, and toxicity. researchgate.netclu-in.org Phenylmercuritriethanolammonium lactate, upon entering the environment, is subject to processes that can change its chemical form.

Importance of Speciation in Environmental Assessment

Understanding mercury speciation is essential for accurate environmental risk assessment. nih.goveurofinsus.com The toxicity and potential for bioaccumulation of mercury are highly dependent on its chemical form. researchgate.nettandfonline.com For instance, inorganic mercury compounds like mercuric chloride (HgCl2) are more toxic and mobile than mercury sulfide (HgS). clu-in.org However, organic forms, particularly methylmercury (B97897) (MeHg), are the most significant concern for human and ecological health because they are potent neurotoxins that can bioaccumulate and biomagnify in food webs, reaching high concentrations in predatory fish. researchgate.neteurofinsus.comnih.gov Therefore, simply measuring total mercury concentration is insufficient for assessing the true environmental hazard. clu-in.orgtandfonline.com Phenylmercury compounds are known to metabolize and break down, releasing inorganic divalent mercury, which can then participate in further environmental transformations. industrialchemicals.gov.au

Distribution and Chemical Forms in Various Environmental Matrices

Mercury exists in the environment in various forms distributed across air, water, soil, and living organisms. eurofinsus.com The main species are elemental mercury (Hg⁰), inorganic divalent mercury (Hg²⁺), and organic forms like methylmercury (MeHg). nih.gov

Air: The atmosphere is a major reservoir for elemental mercury, which has a long residence time, allowing for global transport. mit.edumdpi.com Other forms, such as divalent mercury and particulate-bound mercury, are also present. mit.eduvliz.be

Water: In aquatic systems, deposited inorganic mercury (Hg²⁺) can be reduced back to elemental mercury and re-emitted to the atmosphere or, more critically, be converted by microorganisms into methylmercury. nih.govnih.gov This process is influenced by factors like pH, temperature, and the presence of dissolved organic matter. nih.govresearchgate.net

Sediments: Sediments are a primary site for mercury methylation, particularly in anaerobic (oxygen-free) conditions where sulfate- and iron-reducing bacteria are active. researchgate.netnih.gov Sediments can act as a long-term sink for mercury, but also as a source of highly toxic methylmercury to the overlying water column. researchgate.net

Biota: Organomercury compounds are lipophilic (fat-soluble), which facilitates their uptake and accumulation in organisms. researchgate.netindustrialchemicals.gov.au Methylmercury, in particular, binds strongly in muscle tissue and biomagnifies up the food chain. researchgate.netnih.gov

Illustrative Distribution of Mercury Species in the Environment

| Environmental Matrix | Dominant Mercury Species | Key Transformation Process |

|---|---|---|

| Atmosphere | Elemental Mercury (Hg⁰) | Oxidation to Hg²⁺ |

| Water Column | Divalent Mercury (Hg²⁺), Methylmercury (MeHg) | Photochemical reduction, Microbial methylation |

| Sediment (Anoxic) | Divalent Mercury (Hg²⁺), Mercury Sulfide (HgS) | Microbial methylation to MeHg |

| Fish Tissue | Methylmercury (MeHg) | Bioaccumulation and biomagnification |

Environmental Partitioning and Transport Dynamics

The movement and distribution (partitioning) of organomercurial lactates between air, water, soil, and biota are governed by their physicochemical properties and environmental conditions. mdpi.com Organomercury compounds are generally lipid-soluble, which influences their environmental behavior. industrialchemicals.gov.au

Once released, phenylmercurial compounds can be transported through various mechanisms. They can be carried by water runoff from agricultural fields or industrial sites into rivers and lakes. mdpi.com In the atmosphere, mercury compounds can attach to particulate matter and be transported over long distances before being deposited through wet (rain, snow) or dry deposition. nih.govpjoes.com

In aquatic systems, their fate is determined by partitioning between the water column and sediment. Due to their chemical nature, there is a tendency for these compounds and their degradation products to associate with sediment and organic matter. researchgate.net The process of fugacity, which describes a substance's tendency to escape from a particular phase (like water or sediment), helps predict its environmental partitioning. mdpi.com For many mercury compounds, a significant portion can end up in sediments, which can become long-term reservoirs of contamination. mdpi.com Over time, these sequestered compounds can be slowly released or transformed, posing a continuous threat to the ecosystem.

Mobility in Aquatic Systems

There is no specific information available on the solubility, degradation, and partitioning behavior of Phenylmercuritriethanolammonium lactate in aquatic environments. While the lactate and triethanolammonium (B1229115) components would suggest a degree of water solubility, empirical data on its hydrolysis rates, photodecomposition, and potential for biotransformation by aquatic microorganisms is absent. Without such studies, it is impossible to create a meaningful data table or provide detailed research findings on its aquatic mobility. The toxicity of lactate salts has been studied, with findings indicating that toxicity is often determined by the associated cation rather than the lactate itself nih.gov. However, this does not sufficiently describe the mobility and fate of the intact organomercury compound.

Soil and Sediment Interactions

The interaction of Phenylmercuritriethanolammonium lactate with soil and sediment is critical to understanding its environmental persistence and bioavailability. Key parameters such as the soil adsorption coefficient (Koc), degradation rates in various soil types, and potential for methylation or demethylation are unknown. The organic components of the molecule would influence its binding to soil organic matter and clays, but the specifics of these interactions have not been studied. While the degradation of lactate-based polymers in soil and aquatic environments has been investigated, this research does not address the fate of the far more persistent phenylmercury moiety researchgate.netnih.govresearchgate.netnih.govmdpi.com. Therefore, no detailed findings or data tables on its behavior in terrestrial and sedimentary environments can be provided.

Environmental Transformation and Degradation Pathways of Phenylmercuritriethanolammonium Lactate

Biotic Degradation Mechanisms of Organomercurials

The microbial transformation of organomercurial compounds, including phenylmercuritriethanolammonium lactate (B86563), is a key process in mercury biogeochemical cycling. nsf.govrutgers.edu Bacteria that have developed resistance to mercury play a significant role in the degradation of these compounds. oup.com The primary mechanism of this biotic degradation is the enzymatic cleavage of the C-Hg bond, which transforms the organic mercury into less toxic inorganic forms. researchgate.net

A well-characterized pathway for the detoxification of organomercurials in bacteria involves a suite of enzymes encoded by the mer operon. nih.gov Two key enzymes in this system are organomercurial lyase (MerB) and mercuric reductase (MerA). nih.govnih.gov MerB catalyzes the protonolysis of the C-Hg bond in a variety of organomercurial compounds, including those with alkyl and aryl mercury linkages. oup.comebi.ac.uk This enzymatic action results in the formation of a hydrocarbon (in the case of phenylmercury (B1218190), benzene) and inorganic mercury (Hg(II)). ebi.ac.uknih.gov

Following the action of MerB, the resulting mercuric ion (Hg(II)) is then reduced by the enzyme mercuric reductase (MerA) to elemental mercury (Hg(0)). nih.govnih.gov Elemental mercury is significantly less toxic and more volatile than its organic and ionic counterparts, allowing it to be removed from the immediate environment. nih.gov The sequential action of MerB and MerA provides an effective detoxification mechanism for bacteria, conferring resistance to otherwise toxic concentrations of organomercurials. nih.govnih.gov While much of the research has focused on methylmercury (B97897), the broad substrate specificity of MerB suggests a similar mechanism for the degradation of the phenylmercury moiety in phenylmercuritriethanolammonium lactate. acs.org

Diverse microbial communities in various environments, from aquatic sediments to terrestrial soils, contribute to the transformation of organomercurial compounds. nsf.gov The presence and activity of mercury-resistant bacteria within these communities are critical for the degradation of compounds like phenylmercuritriethanolammonium lactate. osti.gov Genera such as Pseudomonas, Arthrobacter, Escherichia, and Flavobacterium have been identified as capable of degrading phenylmercuric acetate (B1210297), a closely related compound. nih.gov

Research on the biodegradation of phenylmercuric acetate (PMA) provides a direct analogue for understanding the degradation of phenylmercuritriethanolammonium lactate. Studies have demonstrated that mercury-resistant bacteria can cleave the phenyl-mercury bond in PMA. nih.govnih.gov The degradation products of this process have been identified as benzene (B151609) and elemental mercury vapor. nih.govosti.gov This confirms a two-step process consistent with the action of organomercurial lyase (to produce benzene and Hg(II)) and mercuric reductase (to produce Hg(0)). nih.gov The degradation of the phenylmercury cation is the central transformation, with the triethanolammonium (B1229115) and lactate ions likely being metabolized through separate, conventional biochemical pathways.

Table 1: Microbial Genera Involved in Phenylmercuric Acetate Degradation

| Bacterial Genus | Observed Activity | Reference |

|---|---|---|

| Pseudomonas | Degradation of phenylmercuric acetate | nih.gov |

| Arthrobacter | Degradation of phenylmercuric acetate | nih.gov |

| Escherichia | Degradation of phenylmercuric acetate | nih.gov |

| Flavobacterium | Degradation of phenylmercuric acetate | nih.gov |

Abiotic Degradation Pathways

In addition to microbial processes, phenylmercuritriethanolammonium lactate can undergo degradation through abiotic pathways. These non-biological processes are primarily driven by photochemical reactions and chemical cleavage of the C-Hg bond.

Organomercurial compounds are susceptible to decomposition upon exposure to ultraviolet (UV) light. nii.ac.jp Photochemical degradation is recognized as a significant pathway for the breakdown of methylmercury in sunlit surface waters and is expected to play a role in the degradation of other organomercurials. acs.orgnih.gov The absorption of light energy can lead to the cleavage of the C-Hg bond, resulting in the formation of inorganic mercury and organic radicals. researchgate.net Studies have shown that various organic mercury compounds undergo rapid photochemical decomposition in natural water. acs.org For phenylmercuritriethanolammonium lactate, this process would likely lead to the formation of benzene and inorganic mercury species.

The carbon-mercury bond, while relatively stable, can be cleaved by various chemical agents present in the environment. acs.org Protolytic cleavage, for instance, can occur in the presence of strong acids, although this is less common under typical environmental pH conditions. nih.gov More relevant to natural systems is the interaction with certain ligands and reducing agents. For example, thiol-containing compounds, which are ubiquitous in biological systems and natural organic matter, can interact with the mercury center and potentially facilitate the cleavage of the C-Hg bond. nih.gov While specific studies on the chemical cleavage of phenylmercuritriethanolammonium lactate in the environment are scarce, the fundamental chemistry of the C-Hg bond suggests its susceptibility to such reactions. acs.org

Influence of Environmental Factors (pH, Redox Potential, Temperature)

The stability and degradation pathways of phenylmercury compounds are significantly influenced by key environmental parameters like pH, redox potential, and temperature. These factors can affect both abiotic and biotic degradation processes.

pH: The acidity or alkalinity of the medium plays a crucial role in the chemical stability of the phenylmercury ion. Studies on the thermal degradation of phenylmercuric nitrate (B79036) demonstrate a strong pH dependence. Under conditions of heat sterilization (121°C for 15 minutes), the degradation of the phenylmercuric ion to inorganic mercuric ions (Hg²⁺) and benzene is almost complete at acidic pH levels of 5 and 6. nih.gov As the pH becomes more neutral or alkaline, the degradation rate decreases significantly. nih.gov This suggests that in acidic environmental compartments, the abiotic cleavage of the carbon-mercury bond is accelerated. nih.gov Furthermore, pH can indirectly affect biotic degradation by influencing microbial activity, as different microorganisms have optimal pH ranges for growth and metabolic function. copernicus.orgnih.govresearchgate.net For instance, acidic conditions (pH 2.5) were found to be optimal for mercury volatilization by the mercury-resistant bacterium Acidithiobacillus ferrooxidans. nih.gov

Temperature: Temperature affects the rate of both chemical reactions and biological processes. The degradation of phenylmercury compounds is accelerated at higher temperatures. nih.govnih.gov For example, the thermal degradation of phenylmercuric nitrate is significant at 121°C. nih.gov In the context of environmental conditions, temperature changes influence the metabolic rates of microorganisms responsible for the biodegradation of organomercurials. nih.gov Increased temperatures generally lead to higher rates of microbial activity and thus faster degradation of organic pollutants, up to an optimal temperature for the specific microbial community. nih.gov Conversely, at very low temperatures, degradation processes are significantly slowed. researchgate.net

| pH Level | Degradation Extent (%) | Primary Degradation Products |

|---|---|---|

| 5 | 100% | Mercuric Ion (Hg²⁺), Benzene |

| 6 | 100% | Mercuric Ion (Hg²⁺), Benzene |

| 7 | 80% | Mercuric Ion (Hg²⁺), Benzene |

| 8 | 15% | Mercuric Ion (Hg²⁺), Benzene |

Data derived from studies on phenylmercuric nitrate degradation during heat sterilization. nih.gov

Volatilization and Evaporative Loss from Environmental Compartments

A primary pathway for the removal of phenylmercury compounds from soil and aquatic systems is through degradation into volatile mercury species. The principal volatile product is elemental mercury (Hg⁰). semanticscholar.orgasm.orgnih.govnih.gov

This transformation is primarily a biological process, carried out by mercury-resistant bacteria. semanticscholar.orgnih.govnih.govosti.gov These microorganisms possess enzymatic pathways that can cleave the carbon-mercury bond in phenylmercuric acetate, releasing benzene and reducing the resulting mercuric ion to volatile elemental mercury. semanticscholar.orgasm.orgnih.govnih.govresearchgate.net This process serves as a detoxification mechanism for the bacteria. nih.gov

The rate of volatilization from soil is influenced by several factors:

Microbial Activity: The presence and activity of mercury-resistant microbial populations are essential for this transformation. epa.govnih.gov

Mercury Availability: The rate of volatilization is determined by the availability of mercury to the microbes. Mercury that is strongly bound to soil particles is less available for microbial action. epa.gov

Soil Type: Soil texture and organic matter content affect how mercury is bound, thereby influencing its availability and volatilization rate. For example, a greater percentage of applied mercury was lost from a loamy sand soil compared to a silty clay-loam, likely due to weaker binding in the sandy soil. epa.govepa.gov

Time: The volatilization rate is typically highest shortly after contamination and decreases over time as the available mercury is depleted or becomes more strongly sequestered in the soil matrix. epa.gov

Once elemental mercury is released into the atmosphere, it can undergo long-range transport before being redeposited back to terrestrial or aquatic surfaces. mdpi.com

Interconversion Between Mercury Species in the Environment

Phenylmercuritriethanolammonium lactate, upon entering the environment, is subject to transformations that convert it into various other mercury species. The phenylmercury moiety is the reactive component in these interconversions.

Degradation to Inorganic Mercury (Hg²⁺): A fundamental transformation pathway is the cleavage of the carbon-mercury bond, which releases the organic phenyl group (as benzene) and forms an inorganic mercuric salt (Hg²⁺). nih.govindustrialchemicals.gov.au This process can occur abiotically, accelerated by factors such as high temperature and acidic pH, or as an intermediate step in biotic degradation. nih.govresearchgate.netindustrialchemicals.gov.au This conversion is highly significant because inorganic mercury is the substrate for other critical environmental transformations, notably methylation. epa.gov

Reduction to Elemental Mercury (Hg⁰): As detailed in the volatilization section, mercury-resistant bacteria can reduce the inorganic mercury derived from phenylmercury degradation to elemental mercury (Hg⁰). semanticscholar.orgnih.govnih.gov This conversion transforms a water-soluble ion into a volatile, gaseous form. nih.gov

Formation of Other Organomercurials: Microbial metabolism can also transform one organomercurial into another. Research has shown that a major metabolic product of phenylmercuric acetate degradation by soil and aquatic microorganisms is diphenylmercury (B1670734). semanticscholar.org

Relationship to Methylmercury (CH₃Hg⁺): A crucial aspect of the environmental fate of any mercury compound is its potential to form methylmercury, a potent neurotoxin that bioaccumulates in food webs. voiceoftheocean.orgwikipedia.org Direct conversion of phenylmercury to methylmercury has not been observed in studies of microbial metabolism; in fact, research specifically found no methylmercury derivatives among the metabolic products of phenylmercuric acetate. semanticscholar.org However, the degradation of phenylmercury compounds to inorganic mercury (Hg²⁺) is a critical indirect pathway. epa.govsgs.com This newly formed inorganic mercury can then be methylated by other microorganisms, particularly anaerobic bacteria (like sulfate- and iron-reducing bacteria) in sediments and anoxic waters, to produce methylmercury. voiceoftheocean.orgwikipedia.org Therefore, while not a direct precursor, phenylmercuritriethanolammonium lactate acts as a source of inorganic mercury, which can fuel the formation of methylmercury in the environment. sgs.com

| Initial Species | Transformation Process | Resulting Mercury Species | Key Factors |

|---|---|---|---|

| Phenylmercury | Abiotic/Biotic Degradation | Inorganic Mercury (Hg²⁺) | Low pH, High Temperature, Microbial Action |

| Phenylmercury | Biotic Reduction | Elemental Mercury (Hg⁰) | Mercury-Resistant Bacteria |

| Phenylmercury | Biotic Metabolism | Diphenylmercury | Microbial Action |

| Inorganic Mercury (Hg²⁺) (from Phenylmercury degradation) | Biotic Methylation | Methylmercury (CH₃Hg⁺) | Anaerobic Bacteria, Anoxic Conditions |

Ecological Implications and Bioaccumulation Dynamics of Organomercurial Lactates

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Chains

Organomercurial compounds are known for their high potential for bioaccumulation, the process by which a substance builds up in an organism from the surrounding environment, and biomagnification, where the concentration of the substance increases at successively higher levels in a food chain. nih.govjpbs.inepa.gov Phenylmercury (B1218190) compounds can degrade in the environment to form other mercury species, including methylmercury (B97897), which is a potent neurotoxin with a very high biomagnification potential. nih.govsgs.com

In aquatic ecosystems, inorganic mercury can be converted by microorganisms into methylmercury. nih.govusgs.gov This form of mercury is readily absorbed by phytoplankton and bacteria at the base of the food web. usgs.govyoutube.com As these primary producers are consumed by zooplankton and small fish, the methylmercury is transferred and its concentration increases at each trophic level. youtube.com This process continues up the food chain, leading to dangerously high concentrations in top predatory fish, birds, and mammals. nih.govjpbs.in Factors such as water chemistry, including pH and dissolved organic carbon, can significantly influence the bioavailability of mercury and its subsequent bioaccumulation. usgs.govnih.gov

Terrestrial food chains are also susceptible to organomercurial contamination. xtbg.ac.cnny.gov Mercury deposited from the atmosphere can be methylated in soils and leaf litter, entering the food web through invertebrates such as earthworms and insects. xtbg.ac.cn Songbirds and other insectivorous animals that consume these organisms can accumulate significant levels of methylmercury. ny.gov Studies have shown that even in seemingly pristine, remote terrestrial ecosystems, mercury can biomagnify to levels that pose a risk to wildlife. xtbg.ac.cn

Table 1: Illustrative Bioaccumulation of Organomercurials in a Generalized Aquatic Food Chain This table presents hypothetical data based on typical bioaccumulation patterns of organomercurials like methylmercury in aquatic environments, as specific data for Phenylmercuritriethanolammonium lactate (B86563) is not available.

| Trophic Level | Organism | Assumed Mercury Concentration in Environment (ng/L) | Estimated Mercury Concentration in Organism (ng/g wet weight) | Bioaccumulation Factor (BAF) |

|---|---|---|---|---|

| Primary Producer | Phytoplankton | 1 | 10 | 10,000 |

| Primary Consumer | Zooplankton | 1 | 50 | 50,000 |

| Secondary Consumer | Small Fish (e.g., Minnow) | 1 | 250 | 250,000 |

| Tertiary Consumer | Large Predatory Fish (e.g., Pike) | 1 | 1,500 | 1,500,000 |

| Quaternary Consumer | Fish-eating Bird (e.g., Osprey) | 1 | 7,500 | 7,500,000 |

Trophic Transfer of Organomercurial Compounds in Ecosystems

The efficiency with which organomercurial compounds are transferred between trophic levels is a key factor in their ecological impact. Methylmercury, a potential degradation product of Phenylmercuritriethanolammonium lactate, has a particularly high trophic transfer efficiency. researchgate.net This is because it is readily absorbed from the diet and is eliminated from the body very slowly. researchgate.netfao.org

Studies using stable isotopes of nitrogen (δ¹⁵N) to determine the trophic position of organisms have consistently shown a strong positive correlation between an organism's trophic level and its mercury concentration. xtbg.ac.cnfrontiersin.orgnih.gov The slope of this relationship, known as the trophic magnification factor (TMF), provides a measure of the rate of biomagnification in a food web. TMF values greater than 1 indicate that the contaminant is biomagnifying. frontiersin.org For methylmercury, TMFs are typically well above 1 in both aquatic and terrestrial ecosystems, highlighting its significant potential for trophic magnification. xtbg.ac.cnfrontiersin.org The specific diet of an organism plays a crucial role in its mercury burden, with predators that consume prey with higher mercury concentrations accumulating more of the toxin. ny.govnih.gov

Microbial Biotransformation and its Ecological Role in Ecosystems

Microorganisms play a central and dual role in the environmental fate of mercury compounds. Certain anaerobic bacteria, particularly sulfate-reducing and iron-reducing bacteria, are the primary methylators of inorganic mercury in the environment, converting it to the more toxic and bioavailable methylmercury. nih.govnsf.gov This process is a critical step in the entry of mercury into the food web. rutgers.edu The genes responsible for mercury methylation, hgcA and hgcB, have been identified in a diverse range of microorganisms. nsf.govresearchgate.net

Conversely, some bacteria have evolved mechanisms to detoxify mercury. These resistant bacteria possess the mer operon, which includes genes that can break down organomercurials and reduce ionic mercury to less toxic elemental mercury. researchgate.netresearchgate.net The merB gene codes for the enzyme organomercurial lyase, which cleaves the carbon-mercury bond in compounds like methylmercury and phenylmercury. researchgate.net The resulting inorganic mercury can then be reduced to volatile elemental mercury by the enzyme mercuric reductase, encoded by the merA gene, and removed from the immediate environment. nsf.govresearchgate.net This process of demethylation and reduction can be a significant sink for mercury in contaminated ecosystems, mitigating its toxic effects.

Table 2: Key Microbial Processes in the Biotransformation of Mercury Compounds This table outlines the primary microbial transformations relevant to the environmental fate of organomercurials. Phenylmercuritriethanolammonium lactate would likely be subject to similar degradation pathways.

| Process | Description | Key Microorganisms | Relevant Genes | Ecological Significance |

|---|---|---|---|---|

| Methylation | Conversion of inorganic mercury (Hg²⁺) to methylmercury (CH₃Hg⁺). | Sulfate-reducing bacteria, iron-reducing bacteria, methanogens. | hgcA, hgcB | Increases mercury toxicity and bioavailability, facilitating entry into the food web. |

| Demethylation (Reductive) | Cleavage of the carbon-mercury bond in methylmercury, followed by reduction of Hg²⁺ to elemental mercury (Hg⁰). | Mercury-resistant bacteria. | merB (organomercurial lyase), merA (mercuric reductase) | Detoxification mechanism that reduces the amount of bioavailable methylmercury. |

| Oxidative Demethylation | Conversion of methylmercury to inorganic mercury and carbon dioxide. | Various bacteria, including methanotrophs. | Not fully characterized | A potential pathway for the removal of methylmercury from the environment. |

Environmental Monitoring Strategies for Organomercurial Contamination

Effective monitoring is essential for assessing the extent of organomercurial contamination and its potential risks to ecosystems and human health. Monitoring strategies typically involve the analysis of various environmental media, including water, sediment, and biota. mdpi.comuni-muenchen.de

Water and sediment samples are analyzed to determine the baseline levels of mercury contamination and to identify potential sources. mdpi.com However, because organomercurials bioaccumulate, their concentrations in water can be very low and difficult to detect. nih.gov Therefore, monitoring biota is often a more effective way to assess the ecological risk of mercury. youtube.com

Advanced analytical techniques, such as cold-vapor atomic absorption spectrometry, atomic fluorescence spectrometry, and gas or liquid chromatography coupled with mass spectrometry, are used for the sensitive and specific detection of different mercury species in environmental samples. mdpi.comnih.gov

Historical Research and Applied Contexts of Phenylmercuritriethanolammonium Lactate

Historical Applications as a Pesticide, Fungicide, Herbicide, Disinfectant, and Preservative

Phenylmercuritriethanolammonium lactate (B86563) was primarily recognized for its efficacy as a fungicide. It was marketed under trade names such as "Puratized Agricultural Spray" and utilized for the control of fungal diseases on turf and as an eradicant fungicide for fruit trees. nih.gov The broader class of phenylmercury (B1218190) compounds, to which it belongs, saw extensive use across several sectors due to their potent antimicrobial properties. epa.gov

Pesticide and Fungicide: The primary application of phenylmercuritriethanolammonium lactate was in agriculture as a fungicide. Organomercury compounds were among the early synthetic pesticides developed to protect crops from fungal pathogens. Phenylmercuric acetate (B1210297) (PMA), a closely related compound, was a predominant fungicide used in the latex paint industry until its ban in interior paint in 1990. epa.gov It was also employed as a fungicidal seed dressing for cereals and other crops. epa.gov The fungicidal action of these compounds lies in their ability to disrupt the metabolic processes of fungal organisms.

Herbicide: While the primary role of phenylmercuritriethanolammonium lactate was as a fungicide, other phenylmercury compounds were used as herbicides. For instance, phenylmercuric acetate (PMA) was utilized as a selective herbicide for the control of crabgrass in lawns. epa.gov

Disinfectant and Preservative: Phenylmercuric salts, in general, were valued for their antiseptic and preservative qualities. epa.gov They were incorporated into a variety of products to prevent microbial growth. parchem.com Phenylmercuric acetate and phenylmercuric nitrate (B79036) were used as preservatives in some pharmaceutical preparations, including eye drops, and as topical antiseptics. parchem.comepa.gov Although direct evidence of phenylmercuritriethanolammonium lactate's use in these specific applications is scarce, the known applications of its chemical relatives suggest its potential consideration for such purposes. The lactate component of the molecule, on its own, is known to have antimicrobial and preservative properties, particularly in food and cosmetic applications. nih.govresearchgate.net

Historical Applications of Phenylmercury Compounds

| Application | Compound Class | Specific Examples | Primary Function |

|---|---|---|---|

| Fungicide | Phenylmercury Compounds | Phenylmercuritriethanolammonium lactate, Phenylmercuric acetate | Control of fungal diseases in turf, fruit trees, and as a seed dressing. nih.govepa.gov |

| Herbicide | Phenylmercury Compounds | Phenylmercuric acetate | Selective control of weeds like crabgrass. epa.gov |

| Disinfectant | Phenylmercury Compounds | Phenylmercuric nitrate | Topical antiseptic for wounds (historical). epa.gov |

| Preservative | Phenylmercury Compounds | Phenylmercuric acetate, Phenylmercuric nitrate | Prevention of microbial growth in paints, pharmaceuticals (e.g., eye drops). epa.govepa.govparchem.comepa.gov |

Evolution of Regulatory Status and Environmental Control Measures for Organomercurials

The widespread use of organomercurial compounds, including phenylmercuritriethanolammonium lactate, began to decline significantly in the latter half of the 20th century as scientific understanding of their environmental persistence and toxicity grew.

The regulatory landscape for pesticides in the United States evolved significantly with the establishment of the Environmental Protection Agency (EPA) in 1970 and the comprehensive amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1972. centerforfoodsafety.org These changes mandated that all pesticides undergo rigorous scientific review to ensure they would not cause unreasonable adverse effects on human health or the environment.

Globally, the Minamata Convention on Mercury, an international treaty, aims to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds. zeromercury.org This convention has led to a global phase-out of many mercury-added products, including pesticides. zeromercury.org

Key Regulatory Milestones for Organomercurial Pesticides in the U.S.

| Year | Agency/Act | Action | Impact on Organomercurials |

|---|---|---|---|

| 1970 | Executive Order | Establishment of the Environmental Protection Agency (EPA). centerforfoodsafety.org | Centralized the regulation of pesticides, including organomercurials. |

| 1972 | U.S. Congress | Major amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). centerforfoodsafety.org | Required rigorous scientific review of all pesticides for safety. |

| 1990 | U.S. EPA | Ban on the use of Phenylmercuric Acetate (PMA) in interior paint. epa.gov | Significantly reduced a major source of indoor exposure to a common organomercurial. |

| 1991 | U.S. EPA | Reregistration process for phenylmercury salts. epa.gov | Led to the cancellation of registrations for several phenylmercury pesticides. epa.gov |

Research on Remediation Technologies for Organomercurial Contaminated Sites

The legacy of organomercurial use has resulted in soil and water contamination at various sites. In response, significant research has been dedicated to developing effective remediation technologies to remove or stabilize mercury in the environment. These technologies can be broadly categorized into physical, chemical, and biological methods.

Physical Remediation: This approach often involves the physical removal or isolation of the contaminated material.

Excavation and Disposal: This straightforward method involves digging up the contaminated soil and transporting it to a designated hazardous waste landfill.

Thermal Desorption: This technique uses heat to vaporize the mercury from the soil. The mercury vapor is then collected and condensed for safe disposal.

Chemical Remediation: These methods utilize chemical reactions to either extract or immobilize the mercury.

Soil Washing/Acid Extraction: This process involves using a liquid solution, often acidic, to wash the soil and dissolve the mercury, which is then separated from the soil and treated.

Stabilization/Solidification: This technique involves mixing agents with the contaminated soil to convert the mercury into a less soluble and less mobile form, effectively locking it in place.

Biological Remediation (Bioremediation): This approach leverages natural biological processes to treat mercury contamination.

Phytoremediation: This method uses certain plants that can absorb mercury from the soil and accumulate it in their tissues. The plants can then be harvested and disposed of, removing the mercury from the site.

Microbial Remediation: This involves the use of microorganisms that can transform mercury into less toxic or more easily removable forms.

Overview of Remediation Technologies for Organomercurial Contamination

| Remediation Technology | Category | Principle of Operation |

|---|---|---|

| Excavation and Disposal | Physical | Physical removal of contaminated soil to a secure landfill. |

| Thermal Desorption | Physical | Heating the soil to vaporize mercury for collection and disposal. |

| Soil Washing/Acid Extraction | Chemical | Using a liquid solution to dissolve and remove mercury from the soil. |

| Stabilization/Solidification | Chemical | Mixing agents with soil to immobilize the mercury. |

| Phytoremediation | Biological | Using plants to absorb and accumulate mercury from the soil. |

| Microbial Remediation | Biological | Utilizing microorganisms to transform mercury into less harmful forms. |

Concluding Remarks and Future Research Trajectories

Knowledge Gaps in the Environmental Behavior of Phenylmercuritriethanolammonium lactate (B86563)

Our current understanding of the environmental fate of Phenylmercuritriethanolammonium lactate is largely inferred from studies on simpler phenylmercury (B1218190) compounds, such as phenylmercuric acetate (B1210297). This extrapolation, however, may not accurately capture the unique environmental interactions of a molecule with a complex triethanolammonium (B1229115) lactate counter-ion. Significant knowledge gaps persist in several key areas:

Transformation and Degradation Pathways: The complete biotic and abiotic degradation pathways of Phenylmercuritriethanolammonium lactate are unknown. While research has shown that some mercury-resistant bacteria can degrade phenylmercuric acetate to elemental mercury and benzene (B151609), it is unclear if similar pathways are dominant for this more complex salt. nih.govresearchgate.netasm.orgnih.gov The role of photodegradation, a key process for other organomercurials in aquatic systems, has not been specifically investigated for this compound. nih.govacs.orgnih.govresearchgate.net The lactate and triethanolamine (B1662121) components could potentially influence its solubility, sorption characteristics, and susceptibility to microbial attack, leading to unique degradation products.

Bioaccumulation and Biomagnification Potential: The potential for Phenylmercuritriethanolammonium lactate to bioaccumulate and biomagnify in food webs is a critical yet unquantified risk. hydroviv.commdpi.comepa.govyoutube.comnih.gov The lipophilicity of the phenylmercury cation suggests a tendency for bioaccumulation. However, the hydrophilic nature of the triethanolammonium lactate counter-ion may affect its partitioning behavior in the environment and its uptake by organisms. Specific studies are needed to determine the bioconcentration factors (BCF) and biomagnification factors (BMF) for this compound in various aquatic and terrestrial organisms.

Environmental Mobility and Partitioning: Data on the sorption-desorption behavior of Phenylmercuritriethanolammonium lactate in different soil and sediment types are lacking. Understanding how this compound partitions between water, soil, and air is essential for predicting its transport and fate. researchgate.netmdpi.commdpi.comepa.gov The influence of environmental factors such as pH, organic matter content, and salinity on its mobility needs to be thoroughly investigated.

Formation of More Toxic Species: A significant concern with phenylmercury compounds is their potential degradation to more toxic and bioaccumulative forms of mercury, such as methylmercury (B97897). sgs.com The environmental conditions under which Phenylmercuritriethanolammonium lactate might contribute to the pool of inorganic mercury available for methylation are currently unknown. nih.gov

The following table summarizes the key knowledge gaps regarding the environmental behavior of Phenylmercuritriethanolammonium lactate:

| Area of Uncertainty | Specific Knowledge Gaps | Potential Environmental Implications |

| Transformation and Degradation | - Identification of biotic and abiotic degradation pathways and products.- Role of the triethanolammonium lactate moiety in degradation rates.- Susceptibility to photodegradation in aquatic environments. | - Persistence in the environment.- Formation of potentially more or less toxic degradation products. |

| Bioaccumulation and Biomagnification | - Determination of bioconcentration and biomagnification factors.- Influence of the counter-ion on bioavailability.- Trophic transfer dynamics in different food webs. | - Risk to higher trophic level organisms, including humans.- Establishment of safe environmental concentrations. |

| Environmental Mobility | - Sorption coefficients (Kd) in various environmental matrices.- Partitioning behavior between air, water, and soil/sediment.- Leaching potential in different soil types. | - Potential for long-range transport.- Contamination of groundwater and surface water resources. |

| Speciation and Conversion | - Potential to release inorganic mercury (Hg(II)).- Contribution to the formation of methylmercury.- Identification of other organomercurial transformation products. | - Increased risk of exposure to highly toxic mercury species.- Complication of environmental risk assessments. |

Emerging Methodologies for Comprehensive Organomercurial Research

Addressing the knowledge gaps surrounding Phenylmercuritriethanolammonium lactate requires the application of advanced analytical techniques capable of speciated analysis at ultra-trace levels. The complexity of environmental matrices necessitates methodologies that are both sensitive and selective.

Advanced Chromatographic Techniques: The coupling of gas chromatography (GC) and high-performance liquid chromatography (HPLC) with highly sensitive detectors is crucial for the separation and quantification of different mercury species. tandfonline.compsanalytical.comnih.govnih.gov Techniques like GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) or HPLC-ICP-MS allow for the precise identification and measurement of Phenylmercuritriethanolammonium lactate and its potential degradation products in complex samples. researchgate.net

Isotope Analysis: The use of mercury stable isotopes can be a powerful tool to trace the environmental pathways of Phenylmercuritriethanolammonium lactate from its source. By analyzing the isotopic signature of mercury in different environmental compartments, researchers can gain insights into its transformation and transport processes.

In Vitro and In Silico Modeling: The use of in vitro bioassays can help to rapidly screen the potential toxicity and bioavailability of Phenylmercuritriethanolammonium lactate and its degradation products. Furthermore, computational (in silico) models can predict the environmental partitioning, degradation, and toxicity of the compound, helping to prioritize experimental research and guide risk assessment. researchgate.net

The table below highlights some of the emerging analytical methodologies applicable to organomercurial research:

| Methodology | Application in Organomercurial Research | Advantages |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | Separation and quantification of various organomercurial species, including non-volatile and thermally labile compounds. | High sensitivity, specificity, and ability to analyze complex matrices. |

| Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) | Analysis of volatile and semi-volatile organomercurial compounds. | Excellent separation efficiency and very low detection limits. |

| Stable Isotope Analysis | Tracing the sources, transport, and transformation of mercury in the environment. | Provides unique insights into biogeochemical cycles. |

| Computational Modeling (e.g., QSARs) | Predicting the physicochemical properties, environmental fate, and toxicity of organomercurials. | Cost-effective and can guide experimental design. |

Interdisciplinary Approaches to Understanding Organomercurial Fate in Complex Environmental Systems

A holistic understanding of the environmental risks posed by Phenylmercuritriethanolammonium lactate can only be achieved through interdisciplinary collaboration. The complex interactions between chemical, physical, and biological processes necessitate a research framework that integrates expertise from various scientific fields. nih.gov

Environmental Chemistry and Toxicology: Chemists are needed to develop and refine analytical methods for the detection and speciation of Phenylmercuritriethanolammonium lactate in environmental samples. Toxicologists can then use this data to assess the compound's effects on organisms at different trophic levels.

Microbiology and Molecular Biology: Microbiologists can identify and characterize microorganisms capable of degrading Phenylmercuritriethanolammonium lactate. nih.govresearchgate.net Molecular tools can be used to understand the genetic basis of these degradation pathways.

Ecology and Environmental Modeling: Ecologists can study the bioaccumulation and biomagnification of the compound in real-world ecosystems. uobaghdad.edu.iq Environmental modelers can then use this data to develop predictive models of its long-term fate and transport, informing risk management strategies. mdpi.commdpi.comepa.gov

Policy and Regulation: Collaboration with policymakers is essential to translate scientific findings into effective environmental regulations that protect human and ecosystem health. sgs.com

By fostering collaboration between these disciplines, the scientific community can move towards a more comprehensive and predictive understanding of the environmental behavior of Phenylmercuritriethanolammonium lactate and other complex organomercurials.

Q & A

Q. What safety protocols are critical when handling Phenylmercuritriethanolammonium lactate in laboratory experiments?

Methodological Answer:

- Implement mercury-specific precautions: Use chelating agents (e.g., dimercaprol) in spill kits, conduct work in fume hoods with HEPA filtration, and employ mercury vapor detectors.

- For general ammonium compound handling, follow SDS guidelines for similar substances: Immediate first aid for inhalation (fresh air, medical consultation) and PPE (gloves, lab coats) are mandatory .

- Limitation: Mercury toxicity necessitates stricter protocols than those described for Phenyltrimethylammonium hydroxide.

Q. How can researchers quantify lactate release or stability in Phenylmercuritriethanolammonium lactate solutions?

Methodological Answer:

- Adapt enzymatic assays (e.g., lactate dehydrogenase coupled with NADH oxidation) or HPLC with UV detection (210–220 nm).

- Calibrate using lactate standards in matched solvent systems to avoid matrix interference. Experimental designs from anaerobic bioethanol studies (e.g., serial blood lactate sampling) provide frameworks for kinetic analysis .

Advanced Research Questions

Q. What experimental design principles resolve contradictions in reported degradation pathways of organomercury-lactate complexes?

Methodological Answer:

- Use multi-modal characterization: Pair NMR (for structural changes) with ICP-MS (mercury speciation) under controlled conditions (pH, light, temperature).

- Apply multivariate statistical analysis (e.g., PCA) to identify dominant degradation factors. Replicate conflicting studies with standardized reagents to isolate variables (e.g., trace metal impurities).

Q. How should researchers optimize synthetic routes for Phenylmercuritriethanolammonium lactate to minimize mercury waste?

Methodological Answer:

- Employ green chemistry principles: Test mercury scavengers (e.g., sulfur-functionalized resins) during purification.

- Monitor reaction efficiency via mercury mass balance calculations (input vs. recovered). Compare batch vs. flow synthesis for waste reduction.

Q. What analytical strategies differentiate coordination modes between mercury and lactate in Phenylmercuritriethanolammonium lactate?

Methodological Answer:

- Use X-ray crystallography for structural elucidation. If crystals are unattainable, apply FT-IR (carboxylate stretching bands: 1550–1650 cm⁻¹) and EXAFS (Hg-L₃ edge) to infer bonding.

- Computational modeling (DFT) can predict stable coordination geometries for experimental validation.

Data Contradiction Analysis

Q. How to address discrepancies in reported LC₅₀ values for Phenylmercuritriethanolammonium lactate in aquatic toxicity studies?

Methodological Answer:

- Conduct meta-analysis with inclusion criteria: GLP compliance, standardized test organisms (e.g., Daphnia magna), and documented water chemistry (pH, hardness).

- Perform side-by-side assays using shared reagent batches to isolate batch effects. Statistically model confounding variables (e.g., temperature fluctuations) using ANCOVA.

Experimental Design Tables

| Parameter | Considerations for Phenylmercuritriethanolammonium Lactate |

|---|---|

| Stability Studies | Buffer selection (avoid thiol-containing buffers), light exclusion |

| Toxicology Assays | Include mercury-specific endpoints (e.g., renal Hg accumulation) |

| Synthetic Yield | Monitor via Hg-content titration; compare to theoretical stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.